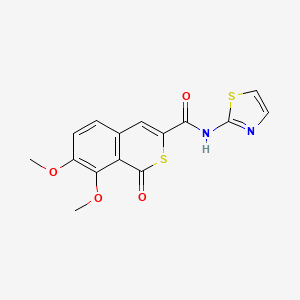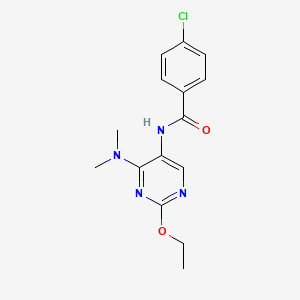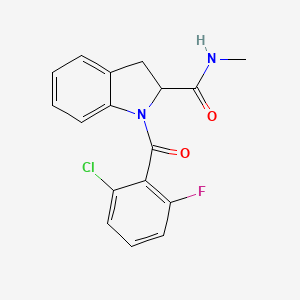![molecular formula C11H7F3N4OS2 B2533102 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea CAS No. 341965-42-2](/img/structure/B2533102.png)
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives is a topic of significant interest due to their diverse biological activities. In the context of N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, although not directly synthesized in the provided papers, related compounds have been successfully synthesized and characterized. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, with one of the structures confirmed by single crystal X-ray diffraction . Similarly, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea and other derivatives were synthesized and studied for their antitubercular and anticonvulsant activities . Another study reported the synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives, which were tested for antituberculosis activity . These studies provide a foundation for the synthesis of related thiourea compounds, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for understanding their chemical properties and biological activities. The structure of one of the synthesized thiourea derivatives was determined to crystallize in the monoclinic system with a trans-cis configuration . The molecular structure of thiourea derivatives can be elucidated using various spectroscopic methods and crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. This information is essential for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
Thiourea derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The oxidation of N-(2-pyridyl)thioureas leads to the formation of [1,2,4]thiadiazolo[2,3-a]pyridinium salts, demonstrating the reactivity of the thiourea moiety . Additionally, the reaction of thioureas with [bis(acyloxy)iodo]arenes has been shown to yield 1,2,4-thiadiazole derivatives, indicating the potential for intramolecular cyclization reactions . These reactions highlight the versatility of thiourea derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are characterized by their spectroscopic signatures and reactivity. The IR spectra of the synthesized thiourea derivatives show significant stretching vibrations corresponding to different functional groups, such as ν(N-H), ν(C=O), ν(C-N), and ν(C-S) . The NMR chemical shifts provide additional information about the electronic environment of the thiourea moiety . These properties are influenced by the molecular structure and substituents on the thiourea core, which can affect the compound's solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Methods and Derivatives : The development of methods for synthesizing thiadiazole derivatives, including N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, highlights the versatility and significance of these compounds in organic chemistry. An efficient metal-free approach for the synthesis of 3-substituted 5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas showcases the broad substrate scope and high yields achievable with simple starting materials (Mariappan et al., 2016). Additionally, the oxidative azacyclization of 1-monosubstituted thioureas to form 1,2,4-thiadiazole derivatives underlines the chemical reactivity and potential for creating a wide range of biologically active compounds (Mamaeva & Bakibaev, 2003).
Biologically Active Compounds
Cytotoxic and Anti-HIV Properties : Research into the biological activities of thiourea derivatives, including those with the trifluoromethylphenyl group, has led to the identification of compounds with significant cytotoxic and anti-HIV properties. Studies on derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds have demonstrated reduced cytotoxicity and notable anti-HIV activity, contributing valuable insights into the design of novel therapeutic agents (Bielenica et al., 2017).
Agricultural Applications
Herbicidal Activities : The synthesis and evaluation of thiourea derivatives for agricultural applications have uncovered compounds with promising herbicidal activities. For instance, specific acyl thiourea compounds have shown significant inhibitory effects against common agricultural pests, offering a potential pathway for the development of new herbicides (Fu-b, 2014).
Material Science Applications
Electroluminescent and Amplified Spontaneous Emission : In the realm of material science, the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission demonstrate the utility of thiadiazole derivatives in creating advanced optoelectronic materials. These systems exhibit saturated white electroluminescence and amplified spontaneous emission, highlighting their potential in lighting and display technologies (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCABAZTVBRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)






![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)

